![molecular formula C11H12ClN3O2 B13055200 4-Chloro-8-methoxy-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-2-amine](/img/structure/B13055200.png)
4-Chloro-8-methoxy-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-2-amine
Description
4-Chloro-8-methoxy-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-2-amine is a heterocyclic compound featuring a fused benzofuropyrimidine core with a tetrahydro ring system. Key structural attributes include:
- Methoxy group at position 8: Influences lipophilicity and steric interactions.
Properties
Molecular Formula |
C11H12ClN3O2 |
---|---|
Molecular Weight |
253.68 g/mol |
IUPAC Name |
4-chloro-8-methoxy-6,7,8,9-tetrahydro-[1]benzofuro[3,2-d]pyrimidin-2-amine |
InChI |
InChI=1S/C11H12ClN3O2/c1-16-5-2-3-7-6(4-5)8-9(17-7)10(12)15-11(13)14-8/h5H,2-4H2,1H3,(H2,13,14,15) |
InChI Key |
VLKLXGOYUNTHJM-UHFFFAOYSA-N |
Canonical SMILES |
COC1CCC2=C(C1)C3=C(O2)C(=NC(=N3)N)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-8-methoxy-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-2-amine typically involves multi-step organic reactions. One common approach starts with the preparation of the benzofuran moiety, followed by the introduction of the pyrimidine ring. Key steps may include:
Formation of Benzofuran Ring: This can be achieved through cyclization reactions involving appropriate precursors such as phenols and aldehydes.
Introduction of Pyrimidine Ring: This step often involves condensation reactions with guanidine derivatives or other nitrogen-containing compounds.
Chlorination and Methoxylation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-8-methoxy-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with varied functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Studied for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Chloro-8-methoxy-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biological processes.
Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes related to cell growth, differentiation, or apoptosis.
Comparison with Similar Compounds
Structural and Functional Analogues
Below is a comparative analysis of the target compound with structurally related molecules, emphasizing core scaffolds, substituents, and biological activities.
Key Observations
Core Scaffold Influence: Benzofuropyrimidines (target compound) and furochromenylidenes exhibit fused aromatic systems, enhancing planar interactions with hydrophobic enzyme pockets.
Substituent Effects :
- Chloro groups (4-position in target compound, PP2, DU7) are common in kinase inhibitors, facilitating halogen bonding with ATP-binding sites .
- Methoxy vs. Difluoromethyl : The target compound’s 8-OMe group increases lipophilicity, while PQR514’s 4-CF2H improves potency via enhanced hydrogen bonding .
Biological Activity Trends: Kinase Inhibition: PP2 (Src) and PQR514 (PI3K) demonstrate substituent-driven specificity. The target compound’s tetrahydro ring may similarly refine selectivity. Anti-inflammatory Potential: Furochromenylidenes and chromenopyrimidines highlight the role of fused ring systems in modulating inflammatory pathways.
Synthetic Accessibility: Thienopyrimidines and chromenopyrimidines employ straightforward aryl substitution, whereas the target compound’s tetrahydrobenzofuro core may require multi-step synthesis.
Biological Activity
4-Chloro-8-methoxy-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-2-amine is a heterocyclic compound notable for its complex structure that integrates a benzofuran and a pyrimidine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including enzyme inhibition and interactions with various molecular targets.
- Chemical Formula : C₁₁H₁₂ClN₃O₂
- Molecular Weight : 253.68 g/mol
- IUPAC Name : 4-chloro-8-methoxy-6,7,8,9-tetrahydro-benzofuro[3,2-d]pyrimidin-2-amine
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and proteins. Key mechanisms include:
- Enzyme Inhibition : The compound binds to the active sites of enzymes, thereby inhibiting their function. This can disrupt critical cellular processes such as DNA replication and protein synthesis.
- Receptor Interaction : It may also act on various receptors involved in signaling pathways that regulate cell growth and differentiation.
Biological Activities
Research has demonstrated several biological activities associated with this compound:
Anticancer Activity
Studies indicate that this compound exhibits significant anticancer properties by inhibiting centrosomal clustering in cancer cells. This activity is crucial as centrosomal clustering is often associated with tumorigenesis.
Antimicrobial Properties
The compound has shown potential antimicrobial effects against various pathogens. Its structural features may enhance its interaction with microbial enzymes or cell membranes.
Neuroprotective Effects
Preliminary studies suggest that this compound may possess neuroprotective properties, potentially through the modulation of neurotransmitter systems or by reducing oxidative stress in neural tissues.
Research Findings and Case Studies
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Benzofuran Ring : Utilizing reactions such as the aza-Wittig reaction.
- Introduction of the Pyrimidine Moiety : Achieved through nucleophilic substitution reactions.
Understanding the SAR is vital for optimizing the biological activity of this compound. Modifications at specific positions on the benzofuran or pyrimidine rings can enhance potency and selectivity against target enzymes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.